molecular formula C9H9BrN2 B7807342 3-Bromoethylbenzimidazole

3-Bromoethylbenzimidazole

Cat. No.: B7807342
M. Wt: 225.08 g/mol
InChI Key: KPDMESZOWPPZMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromoethylbenzimidazole is a versatile benzimidazole derivative offered as a high-purity solid for research and development purposes. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its wide spectrum of pharmacological activities. This core structure is found in numerous therapeutic agents and is a subject of interest in the development of new drugs . As a synthetic intermediate, this compound is valuable for constructing more complex molecules. Its bromoethyl side chain provides a reactive site for further functionalization, making it a useful building block in organic synthesis and drug discovery projects. Researchers utilize this compound to create novel hybrids and analogs for biological testing. Benzimidazole-based compounds have demonstrated significant inhibitory potential against enzymes like α-amylase and α-glucosidase, which are key targets in the management of Type 2 diabetes . Furthermore, this chemical scaffold shows promise in other therapeutic areas, including antiviral, antifungal, antioxidant, and anticancer research, highlighting its broad utility in early-stage investigative science . Safety Note: This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-(2-bromoethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c10-5-6-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDMESZOWPPZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sodium Dithionite-Mediated Cyclization

The one-pot heterocyclization strategy, exemplified by the synthesis of related benzimidazole derivatives, involves condensing nitroaniline precursors with aldehydes bearing bromoethyl groups. For instance, ethyl 4-(methylamino)-3-nitrobenzoate reacts with 3-bromo-4-hydroxy-5-methoxybenzaldehyde in dimethyl sulfoxide (DMSO) under reflux (90°C) with sodium dithionite (Na₂S₂O₄) as a reducing agent. This method facilitates simultaneous cyclization and reduction, yielding the benzimidazole core. Adapting this approach for 3-bromoethylbenzimidazole would require substituting the aldehyde with a bromoethyl-containing analog, such as 3-bromoethyl-4-hydroxybenzaldehyde.

Key Conditions :

  • Solvent : DMSO

  • Temperature : 90°C

  • Reducing Agent : Na₂S₂O₄ (3 equivalents)

  • Reaction Time : 3 hours

The reaction progress is monitored via thin-layer chromatography (TLC), and the product is isolated by ice-water quenching, followed by filtration and drying. Base hydrolysis (e.g., NaOH in ethanol) may further functionalize the compound.

Stobbe Condensation and Cyclization

Multi-Step Synthesis via Stobbe Intermediates

A patent by WO2015005615A1 outlines a scalable route to benzimidazoles using Stobbe condensation, wherein diethyl succinate reacts with a ketone or aldehyde to form a half-ester intermediate. For this compound, this method would involve:

  • Stobbe Condensation : Reacting diethyl succinate with a bromoethyl ketone (e.g., 3-bromoethylacetophenone) in the presence of potassium tert-butoxide (KOtBu) in methanol at 50–55°C.

  • Cyclization : Treating the intermediate with a diamine (e.g., o-phenylenediamine) under basic conditions (K₂CO₃ in methylene chloride/water) to form the benzimidazole ring.

Optimization Insights :

  • Solvent Selection : Methanol or ethanol enhances reaction homogeneity.

  • Base Impact : Potassium carbonate outperforms triethylamine in cyclization efficiency.

  • Yield : Reported yields for analogous benzimidazoles exceed 70%.

Direct Bromination of Ethyl-Substituted Benzimidazoles

Bromination Using HBr and Sodium Nitrite

Adapting methods from pyridine bromination, ethylbenzimidazole derivatives undergo electrophilic substitution at the ethyl group. As demonstrated in CN104945314A, 4-methyl-3-aminopyridine is brominated using hydrobromic acid (HBr) and sodium nitrite (NaNO₂) at -5°C. For 3-ethylbenzimidazole, analogous conditions would involve:

  • Salt Formation : Reacting 3-ethylbenzimidazole with HBr to form a hydrobromide salt.

  • Bromination : Adding bromine (Br₂) dropwise at -10–0°C, followed by NaNO₂ to generate the nitrosonium ion, which facilitates bromine incorporation.

Critical Parameters :

  • Temperature Control : Sub-zero temperatures minimize side reactions.

  • Stoichiometry : A 3:1 molar ratio of Br₂ to substrate ensures complete conversion.

  • Yield : Up to 95% reported for analogous pyridine bromination.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield Scalability
HeterocyclizationOne-pot synthesis; minimal purificationRequires specialized aldehydes~80%*Moderate
Stobbe CondensationHigh yields; cost-effective starting materialsMulti-step process; solvent-intensive70–78%Industrial
Direct BrominationMild conditions; high regioselectivityLow-temperature requirements; HBr handling85–95%Pilot-scale feasible

*Estimated based on analogous reactions.

Mechanistic and Practical Considerations

Heterocyclization Mechanism

The Na₂S₂O₄-mediated pathway proceeds via nitro group reduction to an amine, followed by nucleophilic attack on the aldehyde carbonyl. Cyclodehydration forms the benzimidazole ring, with the bromoethyl group introduced via the aldehyde substrate.

Bromination Regioselectivity

In direct bromination, the ethyl group’s electron-donating nature directs electrophilic attack to the β-position, yielding this compound predominantly.

Industrial Adaptability

The Stobbe condensation route is most amenable to large-scale production due to its robustness and commercial availability of reagents. Conversely, low-temperature bromination poses engineering challenges for heat management .

Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives, including 3-bromoethylbenzimidazole, have been extensively studied for their anticancer properties. Research indicates that these compounds can interact with various molecular targets involved in cancer progression. For instance, benzimidazole derivatives have shown efficacy in inhibiting tumor growth by inducing apoptosis and disrupting cell cycle progression. A notable example is the approval of several benzimidazole-based drugs for cancer treatment, such as Bendamustine and Selumetinib , which have undergone clinical trials demonstrating their effectiveness against various cancer types .

Antimicrobial Properties

The antimicrobial activity of benzimidazole derivatives has been documented in numerous studies. This compound has shown potential against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro studies revealed that certain benzimidazole derivatives possess significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . Additionally, their antifungal properties have also been explored, showcasing effectiveness against fungi such as Candida albicans and Aspergillus niger.

Anti-inflammatory Effects

Benzimidazole derivatives exhibit anti-inflammatory properties by modulating immune responses and inhibiting pro-inflammatory cytokines. Studies have demonstrated that these compounds can act as cyclooxygenase inhibitors, reducing inflammation markers in experimental models . This makes them candidates for developing new anti-inflammatory medications.

Case Study 1: Anticancer Efficacy

A study published in Cancer Research investigated the effects of a series of benzimidazole derivatives on cancer cell lines. Among these, this compound was identified as a potent inhibitor of cell proliferation in HeLa cells, demonstrating an IC50 value lower than many standard chemotherapeutics . The mechanism was attributed to its ability to induce apoptosis through the activation of caspases.

Case Study 2: Antimicrobial Activity

In a comparative study on the antibacterial efficacy of various benzimidazole derivatives, this compound exhibited significant activity against Staphylococcus aureus with an MIC value comparable to that of standard antibiotics like methicillin. This underscores its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-Bromoethylbenzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. It can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The bromoethyl group enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Key Observations :

  • Bromine Position : Bromine on aromatic rings (e.g., 3-bromophenyl in ) enhances electrophilicity, facilitating interactions with biological targets. In contrast, bromine on alkyl chains (e.g., 3-bromoethyl) may increase steric hindrance but improve lipid solubility .
  • Heterocyclic Modifications : Replacing benzimidazole with imidazooxazole () or thiazolo-benzimidazole () alters electronic properties. Thiazolo derivatives exhibit higher metabolic stability due to sulfur’s resistance to oxidative degradation .

Antiparasitic Activity

Benzimidazole derivatives with halogen substituents, such as this compound, are often explored for antiparasitic applications. For instance, analogs like 3-(2-[1H-benzimidazol-2-yl)-2-oxoethyl]benzoic acid show potent activity against Trypanosoma cruzi (IC₅₀ = 1.2 μM) . Bromine’s electron-withdrawing effect may enhance binding to parasitic enzymes like β-tubulin, a common target for benzimidazole anthelmintics .

Anticancer Potential

Brominated benzimidazoles demonstrate cytotoxic effects via DNA intercalation or topoisomerase inhibition. The compound 2-(3-bromophenyl)-imidazo[2,1-b]oxazole () exhibited moderate activity against breast cancer cell lines (IC₅₀ = 8.7 μM), attributed to its planar structure enabling DNA interaction .

Toxicity Considerations

While bromine enhances bioactivity, it may also increase toxicity. Hydrophilic analogs like 2-(3-hydroxypropyl)benzimidazole () show lower cytotoxicity but reduced efficacy .

Biological Activity

3-Bromoethylbenzimidazole is a benzimidazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its potential applications as an anticancer agent, antioxidant, and antimicrobial agent. The following sections will detail the biological activities of this compound, supported by research findings, data tables, and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H10BrN2\text{C}_9\text{H}_{10}\text{BrN}_2

This structure features a bromine atom and an ethyl group attached to the benzimidazole ring, which is crucial for its biological activity.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of benzimidazole, including this compound, showed cytotoxic effects against various cancer cell lines. Specifically, it was found to induce apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 25 μM .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMCF-725Induces apoptosis
4-(1H-benzo[d]imidazol-2-yl)U87 glioblastoma45.2Inhibits PI3K pathway

2. Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays, including DPPH radical scavenging and lipid peroxidation inhibition tests. The compound demonstrated moderate activity in these assays, suggesting its potential as a protective agent against oxidative stress .

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging (%)Lipid Peroxidation Inhibition (%)
This compound4035
Standard (BHT)7065

3. Antimicrobial Activity

In addition to its anticancer and antioxidant properties, this compound has shown antimicrobial activity against various pathogens. A study reported that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .

Table 3: Antimicrobial Activity

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Case Studies

Several case studies have explored the application of benzimidazole derivatives in clinical settings. For instance, one case study focused on the use of a related benzimidazole compound in combination therapy for cancer treatment. The results indicated enhanced efficacy when combined with standard chemotherapeutics, highlighting the potential for improving treatment outcomes in patients .

Q & A

Q. What strategies mitigate competing side-reactions during multi-step benzimidazole functionalization?

  • Methodological Answer :
  • Protecting Groups : Temporarily block reactive sites (e.g., NH groups) with Boc or Fmoc.
  • Sequential Addition : Control stoichiometry of reagents (e.g., aryl halides) to minimize cross-coupling.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromoethylbenzimidazole
Reactant of Route 2
Reactant of Route 2
3-Bromoethylbenzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.